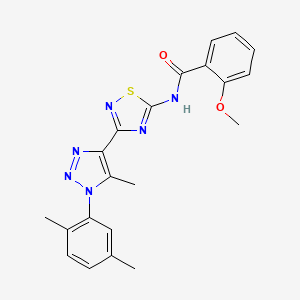
HIF-1抑制剂-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that plays a crucial role in cellular response to hypoxia and is considered a promising drug target for cancer chemotherapy . HIF-1 inhibitor-1 is a small molecule that inhibits HIF-1, a key transcription factor that regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis .
Synthesis Analysis
In a screening program aimed at identifying new HIF-1 inhibitors, a potential hit molecule KUSC-5001 containing the 1-alkyl-1H-pyrazole-3-carboxamide moiety was found. An extensive structure-activity relationship (SAR) study led to the development of a more effective HIF-1 inhibitor KUSC-5037 .
Molecular Structure Analysis
HIF-1 is a heterodimeric transcriptional factor composed of HIF-α subunits (1α, 2α, 3α) and a constitutively expressed β-subunit, named HIF-1β or ARNT (aryl hydrocarbon nuclear translocator) .
科学研究应用
在癌症治疗中的作用
HIF-1(缺氧诱导因子1)在癌症生物学中起着至关重要的作用,特别是在血管生成、细胞存活、葡萄糖代谢和侵袭等过程中。它的过表达,通常是由于瘤内缺氧和遗传改变,与各种癌症死亡率的增加有关。抑制HIF-1活性显著影响肿瘤生长,使其成为抗癌治疗的靶点(Semenza, 2003)。
特异性抑制剂的开发
识别和测试HIF-1抑制剂的努力正在进行中。小分子埃奇霉素就是一个这样的例子。它已被证明可以抑制HIF-1 DNA结合活性,从而影响肿瘤进展和转移的关键基因(Kong et al., 2005)。天然产物及其衍生物也正在被探索其抑制HIF-1的潜力,重点是它们对HIF介导的基因调控和调节HIF-1活性的途径的影响(Nagle & Zhou, 2006)。
抑制机制
HIF-1抑制剂起作用的机制是多样的。例如,某些天然产物衍生的抑制剂,如马纳桑丁B1和A,通过阻断缺氧诱导的核HIF-1α蛋白积累而不影响HIF-1α mRNA水平来抑制HIF-1。这表明了一种转录后调控机制(Hossain et al., 2005)。
临床应用
在临床环境中,HIF-1抑制剂正在与其他治疗方法联合使用。例如,贝伐单抗与HIF-1α抑制剂拓扑替康联合使用,显示出对肿瘤生长的显着抑制作用。这种联合疗法比单独使用任何一种药物更有效地靶向缺氧的肿瘤微环境(Rapisarda et al., 2009)。
作用机制
Target of Action
The primary target of HIF-1 inhibitor-1 is Hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that is widely distributed in human cells . It forms different signaling pathways with various upstream and downstream proteins, mediates hypoxia signals, and regulates cells to produce a series of compensatory responses to hypoxia . It plays an important role in the physiological and pathological processes of the body .
Mode of Action
HIF-1 inhibitor-1 interacts with its target, HIF-1α, by influencing its degradation, inhibiting the DNA transcription and expression of HIF-1α, and blocking the translation . For example, some inhibitors work by blocking the hypoxia-induced accumulation of nuclear HIF-1α protein to inhibit HIF-1 activity .
Biochemical Pathways
HIF-1α can form different signaling pathways with various upstream and downstream proteins . One of the key pathways influenced by HIF-1 inhibitor-1 is the PI3K/Akt pathway . The inhibitor decreases the expression of HIF-1α and VEGF via downregulation of this pathway .
Result of Action
The inhibition of HIF-1α by HIF-1 inhibitor-1 leads to a decrease in the expression of HIF-1α and VEGF . This can lead to the prevention of the fat metabolic reprogramming under hypoxia and induce apoptosis in certain cancer cells .
Action Environment
The action of HIF-1 inhibitor-1 is influenced by the hypoxic environment within solid tumors . Hypoxia-inducible factor-1α (HIF-1α) can accelerate cancer malignancy by inducing hypoxia-dependent expression of various genes . Therefore, the hypoxic environment within the tumor can influence the efficacy and stability of HIF-1 inhibitor-1 .
安全和危害
未来方向
HIF-1 is expected to be a potential pharmacological target for cancer therapy. Several drug candidates target protein–protein interactions or transcription mechanisms of the HIF pathway in order to interfere with activation of this pathway . Despite the lack of clinical evidence, there is a possibility of introducing flavonoids (targeting HIF-1) to the clinical research considering predictive, preventive, and/or personalized medical approach .
生化分析
Biochemical Properties
HIF-1 Inhibitor-1 interacts with the HIF-1α subunit, which is regulated by oxygen concentration. There are two main oxygen-dependent pathways that regulate HIF-1α protein stability and transcriptional activity, namely, two oxygen-dependent enzymes, HIF prolyl hydroxylase (PHD) and factor-inhibiting hypoxia-inducible factor-1 (FIH-1) .
Cellular Effects
HIF-1 Inhibitor-1 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease lens opacity in rat models .
Molecular Mechanism
HIF-1 Inhibitor-1 exerts its effects at the molecular level through several mechanisms. It destabilizes HIF-1α at the protein level, decreases its nuclear localization, and selectively alters the expression of HIF-1 target genes . This results in the inhibition of the transcriptional activity of HIF-1α or the inhibition of the upstream signaling pathway of HIF-1α .
Temporal Effects in Laboratory Settings
The effects of HIF-1 Inhibitor-1 change over time in laboratory settings. It has been observed that the inhibitor has a rapid clearance component and a slow clearance component, reflecting different degradation pathways .
Dosage Effects in Animal Models
The effects of HIF-1 Inhibitor-1 vary with different dosages in animal models. For instance, high-frequency microwave radiation could trigger the expression of HIF-1 with a dosage effect .
Metabolic Pathways
HIF-1 Inhibitor-1 is involved in the HIF-1α metabolic pathway. It interacts with enzymes such as PHD and FIH-1, which are crucial for the regulation of HIF-1α .
Transport and Distribution
HIF-1 Inhibitor-1 is transported and distributed within cells and tissues. The inner mitochondrial membrane allows only water, oxygen (O2), and carbon dioxide (CO2) to pass freely. Large molecules and ions, like HIF-1 Inhibitor-1, need a special transport system to pass through the inner membrane .
Subcellular Localization
The subcellular localization of HIF-1 Inhibitor-1 and its effects on activity or function vary between normal cells and cancer cells. In normal cells, a dynamic cytoplasmic-nuclear exchange of HIF-1α is observed under different conditions. In contrast, cancer cells show a more persistent nuclear localization pattern that is less affected by different growing conditions .
属性
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-5-(2-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-26-20-9-5-3-7-17(20)16-10-11-19(24-14-16)21(25)23-13-12-15-6-2-4-8-18(15)22/h2-11,14H,12-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEJSNMITKBPGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(C=C2)C(=O)NCCC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)
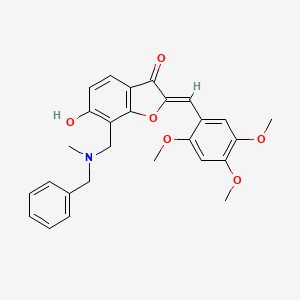
![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)
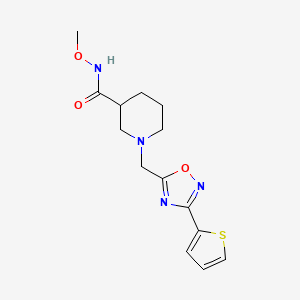
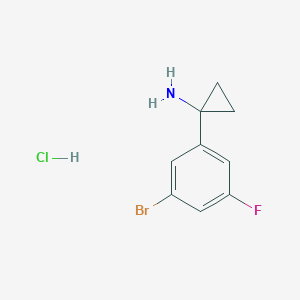

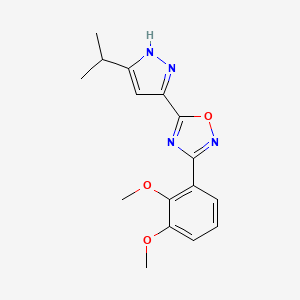
![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)
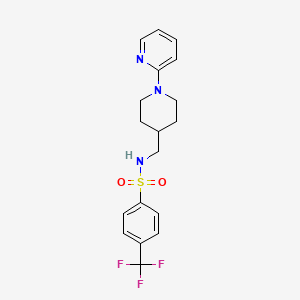
![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)
![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
